molecular formula C9H7NO5 B064863 Methyl 3-formyl-5-nitrobenzoate CAS No. 172899-78-4

Methyl 3-formyl-5-nitrobenzoate

Cat. No. B064863
M. Wt: 209.16 g/mol
InChI Key: VWRFFTKYHYLALS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the nitration of methylbenzoate derivatives and esterification processes. For instance, a green and efficient method for synthesizing 5-methyl-2-nitrobenzoic acid involves the nitration of methyl 3-methylbenzoate using mixtures of HNO3/Ac2O, highlighting the importance of substrate selectivity and environmentally friendly processes in the synthesis of nitrobenzoate derivatives (Mei, Yao, Yu, & Yao, 2018).

Molecular Structure Analysis

Studies on compounds similar to methyl 3-formyl-5-nitrobenzoate reveal detailed insights into their molecular and crystal structures. The molecular structure is characterized by the presence of hydrogen bonds, which can significantly influence the compound's physical and chemical properties. For example, the crystal and molecular structures of methyl esters related to 3-formyl-5-nitrobenzoate have been elucidated through X-ray crystal analysis, showcasing the impact of intramolecular hydrogen bonding on the molecule's orientation and stability (Covarrubias-Zúñiga, Zúñiga-Villarreal, & Toscano, 2002).

Chemical Reactions and Properties

The chemical reactivity of methyl 3-formyl-5-nitrobenzoate is influenced by its functional groups, which participate in various organic reactions. The formyl group allows for nucleophilic addition reactions, while the nitro group can undergo reduction and other transformations, enabling the synthesis of a wide range of chemical products. The compound's reactivity has been explored in the context of creating pharmaceutical intermediates, where esterification, catalytic hydrogenation, and acylation play critical roles (Xiao, 2007).

Physical Properties Analysis

The physical properties of methyl 3-formyl-5-nitrobenzoate, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. Studies on similar compounds have demonstrated the role of non-covalent interactions, like hydrogen bonding and π-stacking, in determining the compound's crystalline arrangement and physical characteristics. These interactions can significantly affect the material's solubility and melting point, crucial for its application in synthesis and material science (Fu, Li, & Simpson, 2012).

Scientific Research Applications

  • Determination of Abraham model solute descriptors for 2-methyl-3-nitrobenzoic acid : This study used spectroscopic methods to measure the solubility of 2-methyl-3-nitrobenzoic acid in various solvents, which is significant in understanding the solubility behavior of similar nitrobenzoic acid derivatives like Methyl 3-formyl-5-nitrobenzoate (Hart et al., 2017).

  • An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid : This research developed a new nitration process for methyl 3-methylbenzoate, which could be relevant to the synthesis processes involving Methyl 3-formyl-5-nitrobenzoate (Mei et al., 2018).

  • Synthesis of chlorantraniliprole using 3-methyl-2-nitrobenzoic acid : This paper details the synthesis of chlorantraniliprole starting from 3-methyl-2-nitrobenzoic acid, providing insights into the synthetic utility of similar compounds (Yi-fen et al., 2010).

  • Computation of Abraham model solute descriptors for 3-methyl-4-nitrobenzoic acid : Similar to the first study, this research focuses on the solubility of 3-methyl-4-nitrobenzoic acid in different solvents, which is helpful in understanding the behavior of Methyl 3-formyl-5-nitrobenzoate in various solvent environments (Acree et al., 2017).

Safety And Hazards

“Methyl 3-formyl-5-nitrobenzoate” is classified under the GHS07 hazard class . The signal word for this chemical is “Warning” and the hazard statement is H302 . It is advised to avoid dust formation and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

methyl 3-formyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRFFTKYHYLALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445717
Record name METHYL 3-FORMYL-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formyl-5-nitrobenzoate

CAS RN

172899-78-4
Record name METHYL 3-FORMYL-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JJ Parlow, BL Case, TA Dice, RL Fenton… - Journal of medicinal …, 2003 - ACS Publications
Structure-based drug design (SBDD) and polymer-assisted solution-phase (PASP) library synthesis were used to develop a series of pyrazinone inhibitors of the Tissue Factor/Factor …
Number of citations: 96 pubs.acs.org
P Chand, YS Babu, S Bantia, N Chu… - Journal of medicinal …, 1997 - ACS Publications
A series of 94 benzoic acid derivatives was synthesized and tested for its ability to inhibit influenza neuraminidase. The enzyme−inhibitor complex structure was determined by X-ray …
Number of citations: 123 pubs.acs.org

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